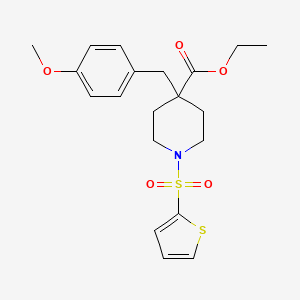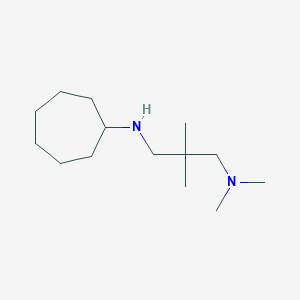
ethyl 4-(4-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ethyl 4-(4-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxylate involves the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and have been implicated in the development of cancer and other diseases.
Biochemical and Physiological Effects
Ethyl 4-(4-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects in scientific research. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 4-(4-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxylate in lab experiments include its potential as a lead compound for the development of new therapeutic agents, its ability to inhibit specific enzymes and signaling pathways, and its potential to induce apoptosis in cancer cells. However, limitations include the need for further research to determine its safety and efficacy in humans, as well as the need for more efficient synthesis methods.
Direcciones Futuras
There are several future directions for research on ethyl 4-(4-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxylate. These include further studies on its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. In addition, future research could focus on developing more efficient synthesis methods for this compound and identifying its potential side effects and toxicity in humans. Finally, research could focus on identifying other compounds that have similar mechanisms of action and potential therapeutic applications.
Conclusion
Ethyl 4-(4-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxylate is a chemical compound that has shown promising results in scientific research as a potential therapeutic agent for various diseases. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, further research could identify its potential as a lead compound for the development of new therapeutic agents and its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of ethyl 4-(4-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxylate involves a multi-step process that includes the reaction of 2-thiophenesulfonyl chloride with piperidine, followed by the reaction of the resulting compound with 4-methoxybenzyl chloride, and finally, the reaction of the resulting compound with ethyl chloroformate. This method has been described in detail in various scientific publications.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxylate has been used in scientific research as a potential drug candidate for various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. In addition, this compound has been studied for its potential use in the development of new therapeutic agents for diabetes and obesity.
Propiedades
IUPAC Name |
ethyl 4-[(4-methoxyphenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S2/c1-3-26-19(22)20(15-16-6-8-17(25-2)9-7-16)10-12-21(13-11-20)28(23,24)18-5-4-14-27-18/h4-9,14H,3,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJBEDWHMRTFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)S(=O)(=O)C2=CC=CS2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[3-(allyloxy)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4957968.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B4957975.png)
![ethyl 5-{[4-(4-methyl-1,4-diazepan-1-yl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B4957980.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4957983.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4957984.png)
![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4957996.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957998.png)
![17-(1,3-benzothiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4958009.png)
![4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4958018.png)
![N-{4-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B4958024.png)
![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4958036.png)
![1-benzyl-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B4958040.png)

